REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8].[OH-].[Na+].Br[CH2:18][CH2:19][Cl:20]>CS(C)=O>[Cl:20][CH2:19][CH2:18][N:12]1[CH2:13][CH2:14][N:9]([C:4]2[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=2)[CH2:10][CH2:11]1 |f:1.2|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)N1CCNCC1
|
Name
|
|
Quantity
|
87 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
387 mg
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
ice
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
A solid mass formed
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
CUSTOM
|
Details
|
by decanting the water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane (5 mL)
|
Type
|
DISSOLUTION
|
Details
|
The solid mass was dissolved with dichloromethane (5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCN1CCN(CC1)C1=CC(=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 mg | |
YIELD: CALCULATEDPERCENTYIELD | 36.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |